6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040639-08-4
Cat. No.: VC11959531
Molecular Formula: C21H14ClN7O4
Molecular Weight: 463.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-08-4 |
|---|---|
| Molecular Formula | C21H14ClN7O4 |
| Molecular Weight | 463.8 g/mol |
| IUPAC Name | 6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C21H14ClN7O4/c22-14-3-1-2-12(6-14)8-29-20-18(25-27-29)21(30)28(10-23-20)9-17-24-19(26-33-17)13-4-5-15-16(7-13)32-11-31-15/h1-7,10H,8-9,11H2 |
| Standard InChI Key | GTXFACYAYYWHDG-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5CC6=CC(=CC=C6)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5CC6=CC(=CC=C6)Cl |
Introduction
The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-chlorophenyl)methyl]-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule featuring a unique combination of heterocyclic rings, including benzodioxole, oxadiazole, and triazolopyrimidine. This compound is of interest due to its potential pharmacological properties, which are often associated with such heterocyclic structures.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHClNO
-
Molecular Weight: Approximately 463.8 g/mol
Structural Components
-
Benzodioxole Moiety: This part of the molecule is known for its presence in various biologically active compounds.
-
Oxadiazole Ring: Often found in compounds with diverse pharmacological activities.
-
Triazolopyrimidine Core: This structure is associated with compounds that exhibit a range of biological effects.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions. While specific details for this exact compound are not readily available, similar compounds often require the following steps:
-
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
-
Construction of the Oxadiazole Ring: This involves the reaction of appropriate nitrile oxides with aldehydes.
-
Assembly of the Triazolopyrimidine Core: This step may involve the cyclization of appropriate hydrazine derivatives with pyrimidine precursors.
-
Final Coupling Reactions: These involve linking the benzodioxole and oxadiazole moieties to the triazolopyrimidine core, often through alkylation or arylation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume